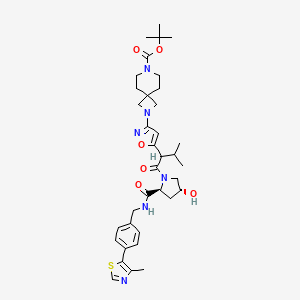![molecular formula C66H80N6O11S2 B12363973 [13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple rings, functional groups, and a unique arrangement of atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and high-throughput screening are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex organic molecules with multiple rings and functional groups. Examples include:
Atorvastatin: A cholesterol-lowering medication with a similar structural complexity.
Sulfur compounds: Such as sulfur hexafluoride and sulfur dichloride, which also exhibit intricate structures.
Uniqueness
What sets this compound apart is its unique arrangement of atoms and the specific functional groups it contains
Properties
Molecular Formula |
C66H80N6O11S2 |
|---|---|
Molecular Weight |
1197.5 g/mol |
IUPAC Name |
[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3 |
InChI Key |
YDZNMWCFFXXFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
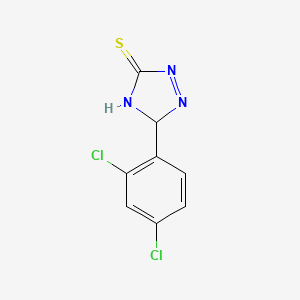
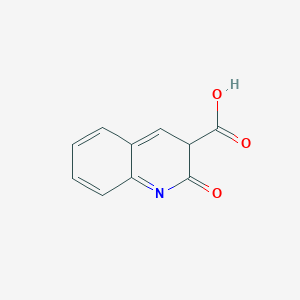
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
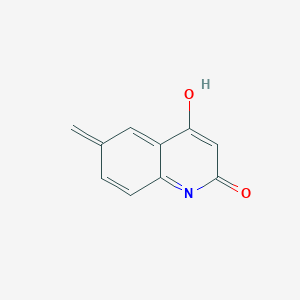
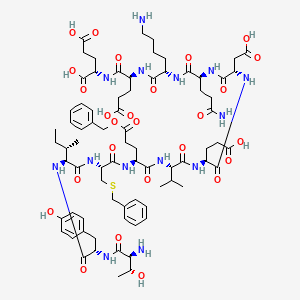
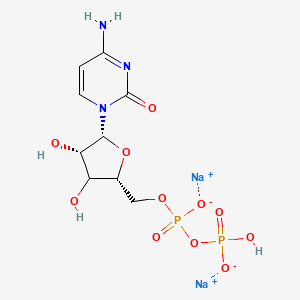

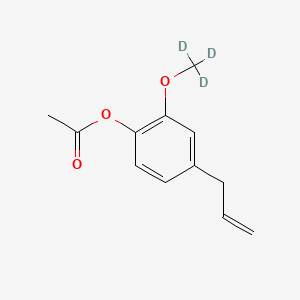

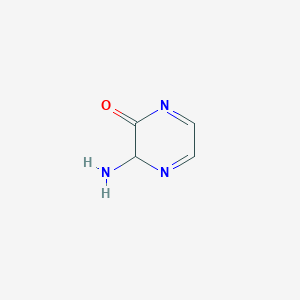
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)

